molecular formula C25H20N4O3 B11201649 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11201649
M. Wt: 424.5 g/mol
InChI Key: JOLMKQMOINIAOM-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives.

    Introduction of the 4-methylbenzyl Group: This step involves the alkylation of the quinazoline core with 4-methylbenzyl halides under basic conditions.

    Attachment of the 1,2,4-Oxadiazole Moiety: The 1,2,4-oxadiazole ring can be introduced through a cyclization reaction involving appropriate hydrazides and carboxylic acids.

    Final Coupling: The final step involves coupling the quinazoline core with the 1,2,4-oxadiazole moiety using suitable reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of advanced catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylbenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, especially at the quinazoline core, where various nucleophiles can replace existing substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylbenzyl group may yield benzaldehyde derivatives, while reduction of the oxadiazole ring may produce amine derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.

Medicine

The compound may have therapeutic potential, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy, such as cancer and infectious diseases.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects through inhibition or activation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzylquinazoline derivatives: These compounds share the quinazoline core and the 4-methylbenzyl group but may differ in other substituents.

    1,2,4-oxadiazole derivatives: These compounds contain the 1,2,4-oxadiazole ring but may have different substituents on the ring.

Uniqueness

The uniqueness of 3-(4-methylbenzyl)-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which may confer unique biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C25H20N4O3

Molecular Weight

424.5 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C25H20N4O3/c1-17-11-13-18(14-12-17)15-29-24(30)20-9-5-6-10-21(20)28(25(29)31)16-22-26-23(27-32-22)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3

InChI Key

JOLMKQMOINIAOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5

Origin of Product

United States

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